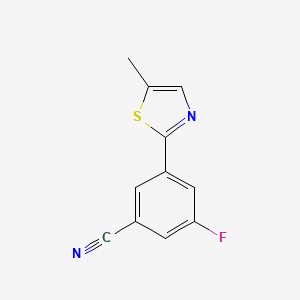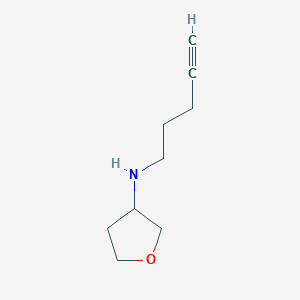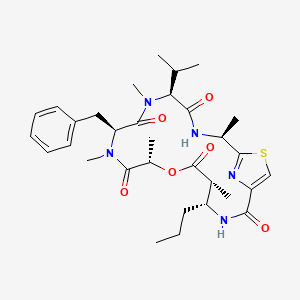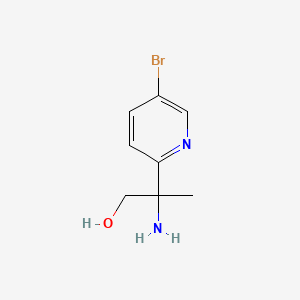
(1R,3R)-3-Phenylcyclohexanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,3R)-3-Phenylcyclohexanol is a chiral alcohol with a phenyl group attached to the cyclohexane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3R)-3-Phenylcyclohexanol typically involves the reduction of the corresponding ketone, (1R,3R)-3-Phenylcyclohexanone. One common method is the use of sodium borohydride (NaBH4) as a reducing agent in an alcohol solvent such as methanol or ethanol. The reaction is carried out at room temperature, and the product is isolated by standard workup procedures, including extraction and purification by column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the ketone using a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas. This method is advantageous due to its scalability and efficiency in producing high yields of the desired alcohol.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,3R)-3-Phenylcyclohexanol undergoes various chemical reactions, including:
Oxidation: The alcohol can be oxidized to the corresponding ketone using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: Further reduction of the alcohol can lead to the formation of the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or PCC in dichloromethane.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Thionyl chloride in the presence of a base such as pyridine.
Major Products Formed
Oxidation: (1R,3R)-3-Phenylcyclohexanone.
Reduction: (1R,3R)-3-Phenylcyclohexane.
Substitution: (1R,3R)-3-Phenylcyclohexyl chloride.
Wissenschaftliche Forschungsanwendungen
(1R,3R)-3-Phenylcyclohexanol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of materials with specific stereochemical properties.
Wirkmechanismus
The mechanism by which (1R,3R)-3-Phenylcyclohexanol exerts its effects depends on its interactions with molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in their activity. The specific pathways involved can vary depending on the context of its use, such as in drug development or as a research tool.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1S,3S)-3-Phenylcyclohexanol
- (1R,3R)-3-Phenylcyclohexanone
- (1R,3R)-3-Phenylcyclohexane
Uniqueness
(1R,3R)-3-Phenylcyclohexanol is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying stereochemical effects in chemical reactions and biological systems.
Eigenschaften
Molekularformel |
C12H16O |
|---|---|
Molekulargewicht |
176.25 g/mol |
IUPAC-Name |
(1R,3R)-3-phenylcyclohexan-1-ol |
InChI |
InChI=1S/C12H16O/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-3,5-6,11-13H,4,7-9H2/t11-,12-/m1/s1 |
InChI-Schlüssel |
YXBPBFIAVFWQMT-VXGBXAGGSA-N |
Isomerische SMILES |
C1C[C@H](C[C@@H](C1)O)C2=CC=CC=C2 |
Kanonische SMILES |
C1CC(CC(C1)O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-4-sulfonyl chloride](/img/structure/B15279061.png)

![7-(3-Bromophenyl)-4-methoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B15279071.png)



![Methyl 4-((7-hydroxy-5-((methoxycarbonyl)amino)-1H-pyrazolo[4,3-d]pyrimidin-1-yl)methyl)-3-methoxybenzoate](/img/structure/B15279103.png)
![2-[6-(Dimethylamino)pyridin-3-yl]acetic acid](/img/structure/B15279105.png)




